N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its applications in various scientific fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine typically involves a multi-step process. The initial step often includes the nitration of a suitable aromatic precursor, followed by diazotization and azo coupling reactions. The final step involves the introduction of the chloroethyl and ethyl groups under controlled conditions. Reaction conditions such as temperature, pH, and solvent choice are critical to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and diazotization processes, followed by continuous azo coupling in specialized reactors. The use of automated systems ensures consistent quality and efficiency. Safety measures are paramount due to the hazardous nature of some intermediates and reagents.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The azo group may also play a role in its activity by participating in redox reactions and electron transfer processes.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-ethyl-m-toluidine: Lacks the azo and nitro groups, resulting in different chemical properties.
4-((2,6-Dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine: Similar structure but without the chloroethyl group.
Uniqueness
N-(2-Chloroethyl)-4-((2,6-dichloro-4-nitrophenyl)azo)-N-ethyl-m-toluidine is unique due to the presence of both chloroethyl and azo groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications.
Properties
CAS No. |
63741-10-6 |
---|---|
Molecular Formula |
C17H17Cl3N4O2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
N-(2-chloroethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methylaniline |
InChI |
InChI=1S/C17H17Cl3N4O2/c1-3-23(7-6-18)12-4-5-16(11(2)8-12)21-22-17-14(19)9-13(24(25)26)10-15(17)20/h4-5,8-10H,3,6-7H2,1-2H3 |
InChI Key |
UGDJBKWHSWJSMB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCl)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.